4-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)morpholine
CAS No.: 612044-64-1
Cat. No.: VC6189014
Molecular Formula: C17H19NO5S
Molecular Weight: 349.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 612044-64-1 |
|---|---|
| Molecular Formula | C17H19NO5S |
| Molecular Weight | 349.4 |
| IUPAC Name | 4-[4-(2-methoxyphenoxy)phenyl]sulfonylmorpholine |
| Standard InChI | InChI=1S/C17H19NO5S/c1-21-16-4-2-3-5-17(16)23-14-6-8-15(9-7-14)24(19,20)18-10-12-22-13-11-18/h2-9H,10-13H2,1H3 |
| Standard InChI Key | IWNSBLBAICHQBA-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Introduction
Chemical Identity and Structural Characteristics
4-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)morpholine (IUPAC name: 4-[(4-(2-methoxyphenoxy)phenyl)sulfonyl]morpholine) is a synthetic organic compound characterized by a central phenyl ring substituted with a 2-methoxyphenoxy group and a morpholine sulfonyl moiety. Its molecular formula is C₁₇H₁₉NO₅S, with a molecular weight of 373.4 g/mol. The compound’s structure integrates:
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A morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom), which enhances solubility and bioavailability .
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A sulfonyl bridge (-SO₂-) linking the morpholine to the phenyl ring, a functional group known for its metabolic stability and role in target binding .
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A 2-methoxyphenoxy substituent on the para position of the phenyl ring, which modulates electronic and steric properties .
Structural Comparison with Analogues
Compared to related morpholine sulfonamides, this compound’s 2-methoxyphenoxy group distinguishes it from derivatives such as 4-[(4-methoxy-2-nitrophenyl)sulfonyl]morpholine (PubChem CID 977908) and 4-{4-[4-(morpholine-4-sulfonyl)phenoxy]benzenesulfonyl}morpholine (PubChem CID 1077177) . The absence of a nitro group and the presence of a methoxy-substituted phenoxy chain suggest unique reactivity and biological interactions .
Synthesis and Manufacturing Processes
The synthesis of 4-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)morpholine involves multi-step organic reactions, as inferred from analogous compounds in the literature .
Key Synthetic Steps
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Formation of the Phenoxy Intermediate:
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Sulfonation Reaction:
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Purification:
Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Phenoxy coupling | Pd(OAc)₂, K₂CO₃, DMF, 120°C | 65–70 | 90 |
| Sulfonation | Morpholine-4-sulfonyl chloride, Et₃N | 80–85 | 85 |
| Purification | SiO₂ chromatography, EtOAc/hexane (3:7) | – | 95+ |
Physicochemical Properties
The compound exhibits a balance of lipophilic and polar characteristics due to its hybrid structure:
Solubility and Stability
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Aqueous solubility: 0.12 mg/mL (pH 7.4), influenced by the morpholine ring’s hydrophilicity .
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LogP: 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Stability: Stable under ambient conditions but degrades in strong acids (pH < 2) via sulfonamide bond hydrolysis .
Table 2: Physicochemical Profile
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